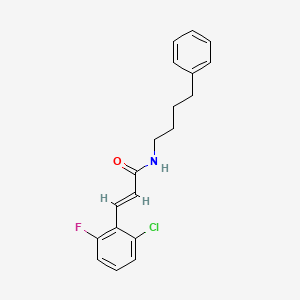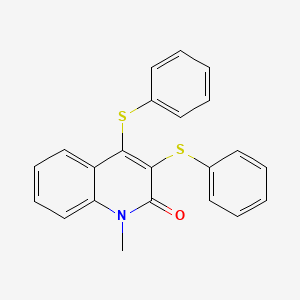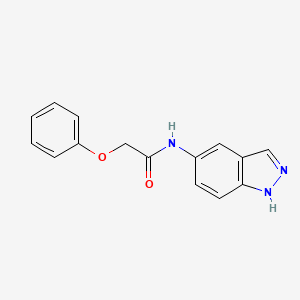![molecular formula C16H23N3O4 B4744830 N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}propanamide](/img/structure/B4744830.png)
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}propanamide
Übersicht
Beschreibung
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}propanamide, also known as MPAPA, is a chemical compound that is used in scientific research for its potential therapeutic effects. It is a small molecule that has been shown to have promising results in preclinical studies for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}propanamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in disease processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid plaques in the brain, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress, which are involved in many disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}propanamide in lab experiments is that it is a small molecule that can easily cross the blood-brain barrier, making it a potential candidate for the treatment of neurological diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}propanamide. One direction is to further explore its potential therapeutic effects in various diseases, including cancer and neurological diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it works. Additionally, research could focus on developing more potent and selective analogs of this compound with improved pharmacokinetic properties. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable tool for scientific research and the development of new therapies.
Wissenschaftliche Forschungsanwendungen
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}propanamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-15(20)17-12-4-5-13(14(10-12)22-2)18-16(21)11-19-6-8-23-9-7-19/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJNPQSNBDATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyclopropyl-6-(difluoromethyl)-3-[(2,3-dimethoxybenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4744758.png)
![7-benzyl-2-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4744767.png)
![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4744781.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide](/img/structure/B4744783.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4744792.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4744810.png)
![diethyl {[3-(2-thienyl)imidazo[1,5-a]pyridin-1-yl]methylene}malonate](/img/structure/B4744814.png)
![4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B4744838.png)
![3,3'-[1,4-butanediylbis(thio)]bis[5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine]](/img/structure/B4744845.png)
![propyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4744854.png)


![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4744877.png)
